Cas no 66656-92-6 (Esculentoside H)

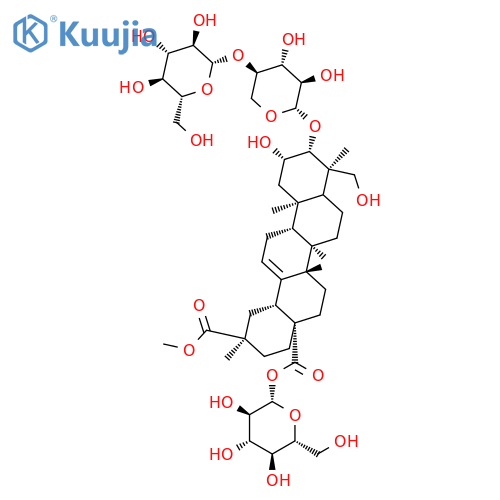

Esculentoside H structure

商品名:Esculentoside H

Esculentoside H 化学的及び物理的性質

名前と識別子

-

- esculentoside H

- LogP

- 3-O-(O-beta-D-glucopyranosyl-(1→4)-beta-D-xylopyranosyl)-28-beta-D-glucopyranosylphytolaccagenin

- 2-O-Methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8

- CS-0019511

- AKOS037515095

- MS-31843

- A918275

- 28-beta-D-Glucopyranosyl 29-methyl (2beta,3beta,4alpha,20beta)-3-[(4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate

- NS00093713

- DTXSID701101662

- 66656-92-6

- HY-N2205

- EsculentosideH

- Olean-12-ene-28,29-dioic acid, 3-((4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-D-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-

- 3-O-(beta-D-Glucopyranosyl-(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosylphytolaccagenin

- FT-0775788

- 28-I(2)-D-Glucopyranosyl 29-methyl (2I(2),3I(2),4I+/-,20I(2))-3-[(4-O-I(2)-D-glucopyranosyl-I(2)-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate

- DA-63282

- Esculentoside H

-

- インチ: 1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3

- InChIKey: UQCUBQIHIKJPHI-UHFFFAOYSA-N

- ほほえんだ: O(C1([H])C([H])(C([H])(C([H])(C([H])([H])O1)OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])C1([H])C([H])(C([H])([H])C2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])C3(C([H])([H])[H])C4(C([H])([H])[H])C([H])([H])C([H])([H])C5(C(=O)OC6([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O6)O[H])O[H])O[H])C([H])([H])C([H])([H])C(C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])C5([H])C4=C([H])C([H])([H])C32[H])C1(C([H])([H])[H])C([H])([H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 988.487909g/mol

- ひょうめんでんか: 0

- XLogP3: -1

- 水素結合ドナー数: 12

- 水素結合受容体数: 21

- 回転可能化学結合数: 12

- どういたいしつりょう: 988.487909g/mol

- 単一同位体質量: 988.487909g/mol

- 水素結合トポロジー分子極性表面積: 342Ų

- 重原子数: 69

- 複雑さ: 1920

- 同位体原子数: 0

- 原子立体中心数の決定: 25

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 989.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 218-220°C

- ふってん: 1042.8°C at 760 mmHg

- フラッシュポイント: 295.3°C

- 屈折率: 1.634

- ようかいど: Insuluble (6.9E-4 g/L) (25 ºC),

Esculentoside H 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-5mg |

Esculentoside H |

66656-92-6 | 99.3% | 5mg |

¥ 1255 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56254-1mg |

Esculentoside H |

66656-92-6 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| ChemFaces | CFN90657-20mg |

Esculentoside H |

66656-92-6 | >=98% | 20mg |

$138 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-5 mg |

Esculentoside H |

66656-92-6 | 99.30% | 5mg |

¥1383.00 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1255842-10mg |

esculentoside H |

66656-92-6 | 98% | 10mg |

$500 | 2024-06-06 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3136-20mg |

Esculentoside H |

66656-92-6 | 98% | 20mg |

$260 | 2023-09-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-10 mg |

Esculentoside H |

66656-92-6 | 99.30% | 10mg |

¥2283.00 | 2022-04-26 | |

| MedChemExpress | HY-N2205-10mg |

Esculentoside H |

66656-92-6 | 98.02% | 10mg |

¥2500 | 2024-04-18 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3136-20mg |

Esculentoside H |

66656-92-6 | 98% | 20mg |

$260 | 2023-09-19 | |

| 1PlusChem | 1P00FFO5-5mg |

esculentoside H |

66656-92-6 | 98% | 5mg |

$202.00 | 2024-04-22 |

Esculentoside H 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

推奨される供給者

Amadis Chemical Company Limited

(CAS:66656-92-6)Esculentoside H

清らかである:99%

はかる:1g

価格 ($):680.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:66656-92-6)Esculentoside H

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ